molecular formula C14H14ClN3O3S B2826386 (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide CAS No. 1311998-73-8

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide

Cat. No. B2826386
CAS RN: 1311998-73-8
M. Wt: 339.79
InChI Key: OWBIOQVRFQTPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV and Antifungal Activities

The synthesis and biological evaluation of benzene sulfonamides bearing the 1,3,4-oxadiazole moiety have demonstrated potential anti-HIV and antifungal activities. In one study, novel chiral and achiral benzenesulfonamides were prepared and evaluated for their in vitro anti-HIV and antifungal properties, showing promising results in certain compounds (Zareef et al., 2007).

Anticancer Evaluation

Further research into the structure-activity relationships of benzenesulfonamide derivatives has led to the synthesis of novel compounds with significant in vitro anticancer activity. These compounds were evaluated against various human tumor cell lines, including HeLa, HCT-116, and MCF-7, with some showing potent anticancer activity and highlighting the importance of the sulfonamide scaffold in their efficacy (Szafrański et al., 2020).

Antitubercular Potential

Another study investigated the potential of a related compound as an antitubercular agent. Through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis, insights into the inhibitory action of the compound were gained, suggesting its potential in combating tuberculosis (Purushotham & Poojary, 2018).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-12-4-2-1-3-10(12)7-8-22(19,20)16-9-13-17-14(18-21-13)11-5-6-11/h1-4,7-8,11,16H,5-6,9H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBIOQVRFQTPBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethene-1-sulfonamide

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